(2E)-4,4-dimethyl-3-oxo-2-{[(4-phenoxyphenyl)amino]methylidene}pentanenitrile
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Overview
Description
(2E)-4,4-dimethyl-3-oxo-2-{[(4-phenoxyphenyl)amino]methylidene}pentanenitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenoxyphenyl group, a nitrile group, and a dimethyl ketone group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4,4-dimethyl-3-oxo-2-{[(4-phenoxyphenyl)amino]methylidene}pentanenitrile typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
(2E)-4,4-dimethyl-3-oxo-2-{[(4-phenoxyphenyl)amino]methylidene}pentanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitrile group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles like halides or amines replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
(2E)-4,4-dimethyl-3-oxo-2-{[(4-phenoxyphenyl)amino]methylidene}pentanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (2E)-4,4-dimethyl-3-oxo-2-{[(4-phenoxyphenyl)amino]methylidene}pentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenoxyphenyl group can bind to active sites on enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, the nitrile group can interact with nucleophilic sites in biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer used in PVC plastics.
Other Knoevenagel Condensation Products: Compounds synthesized through similar condensation reactions, often used in organic synthesis and material science.
Uniqueness
(2E)-4,4-dimethyl-3-oxo-2-{[(4-phenoxyphenyl)amino]methylidene}pentanenitrile is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. Its structural complexity allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.
Biological Activity
(2E)-4,4-dimethyl-3-oxo-2-{[(4-phenoxyphenyl)amino]methylidene}pentanenitrile is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several key functional groups:
- Phenoxyphenyl group : Contributes to its biological interactions.
- Nitrile group : Influences its reactivity and binding properties.
- Dimethyl ketone group : Plays a role in its chemical behavior.
Structural Formula
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's mechanism can be summarized as follows:
- Enzyme Inhibition : The phenoxyphenyl group can bind to active sites on enzymes, inhibiting their function and altering metabolic pathways.
- Nucleophilic Interactions : The nitrile group may interact with nucleophilic sites in biological molecules, leading to various biochemical effects.
Table 1: Summary of Mechanisms
Mechanism | Description |
---|---|
Enzyme Inhibition | Binds to enzyme active sites, inhibiting activity |
Nucleophilic Interaction | Reacts with nucleophiles in biological systems |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related phenoxazine derivatives have demonstrated their ability to inhibit cell proliferation in various cancer cell lines.
Case Study: Phenoxazine Derivative
A study focusing on a phenoxazine derivative showed that it inhibited the proliferation of human epidermoid carcinoma cells (KB cells) in a dose-dependent manner. The compound caused cell cycle arrest and reduced DNA content over time, indicating potential for further development as an anticancer agent .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Research suggests that similar compounds can modulate inflammatory pathways, potentially serving as therapeutic agents in conditions characterized by excessive inflammation.
Table 2: Biological Activities of Related Compounds
Compound Type | Activity Type | Notes |
---|---|---|
Phenoxazine Derivative | Antitumor | Inhibits KB cell proliferation |
Similar Compounds | Anti-inflammatory | Modulates inflammatory responses |
Research Findings
Recent studies have highlighted the potential applications of this compound in drug development:
- Anticancer Research : Investigations into the compound's ability to induce apoptosis in cancer cells have shown promising results. For example, related compounds have been found to activate apoptotic pathways through mitochondrial dysfunction .
- Synthetic Applications : The compound serves as an intermediate in organic synthesis and has been employed in the development of advanced materials.
Future Directions
Further research is necessary to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future investigation include:
- Structure-Activity Relationship (SAR) Studies : Understanding how structural modifications influence biological activity.
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
Properties
IUPAC Name |
(2E)-4,4-dimethyl-3-oxo-2-[(4-phenoxyanilino)methylidene]pentanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-20(2,3)19(23)15(13-21)14-22-16-9-11-18(12-10-16)24-17-7-5-4-6-8-17/h4-12,14,22H,1-3H3/b15-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXLLBIJMLQECV-CCEZHUSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=CC=C(C=C1)OC2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/NC1=CC=C(C=C1)OC2=CC=CC=C2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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